Ro4368554

Descripción general

Descripción

Métodos De Preparación

The synthesis of Ro4368554 involves several steps, starting with the preparation of the indole core structure. The key steps include:

Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde.

Sulfonylation: The indole core is then sulfonylated using benzenesulfonyl chloride in the presence of a base such as pyridine.

Piperazine substitution:

Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.

Actividad Biológica

RO4368554, a selective antagonist of the 5-HT6 receptor, has been extensively studied for its potential cognitive-enhancing effects. This compound is particularly significant in the context of neuropharmacology, as it exhibits promising results in models of memory and learning deficits, especially those induced by cholinergic and serotonergic dysfunctions.

This compound operates primarily by antagonizing the 5-HT6 receptors, which are implicated in various cognitive processes. The blockade of these receptors is believed to enhance the release of acetylcholine (ACh) in the brain, thereby improving cognitive functions such as memory and learning. This mechanism has been supported by several studies demonstrating its efficacy in reversing memory deficits in animal models.

Research Findings

-

Cognitive Enhancement :

- In a study involving rats, this compound was shown to reverse memory deficits induced by scopolamine (a cholinergic antagonist) and tryptophan depletion (a serotonergic antagonist). The compound was administered intraperitoneally at doses of 1, 3, and 10 mg/kg .

- A notable finding was that at a dose of 3 mg/kg, this compound significantly improved performance in object recognition tasks compared to vehicle controls .

-

Sleep Modulation :

- This compound has also been observed to influence sleep patterns. In experiments measuring EEG and EMG data, it was found that the compound could reduce cumulative wakefulness and increase non-rapid eye movement (NREM) sleep . The effects were dose-dependent, with higher doses leading to more significant changes in sleep architecture.

Experimental Data

The following table summarizes key findings from studies evaluating the effects of this compound on cognitive performance and sleep modulation:

| State | Vehicle | This compound (1 mg/kg) | This compound (3 mg/kg) | This compound (10 mg/kg) |

|---|---|---|---|---|

| Wake | 260.0 ± 5.8 | 228.9 ± 11.3 | 220.5 ± 10.5 | 210.2 ± 8.3 |

| NREM | 91.5 ± 5.7 | 119.2 ± 9.3 | 127.5 ± 9.0 | 138.7 ± 7.0 |

| REM | Data not available | Data not available | Data not available | Data not available |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Cholinergic Deficits : In models where cholinergic activity was impaired (e.g., scopolamine-treated rats), this compound effectively restored cognitive function, suggesting its utility in treating conditions like Alzheimer's disease where cholinergic signaling is compromised .

- Serotonergic Dysfunction : Similarly, in scenarios involving serotonergic depletion, such as those induced by tryptophan depletion, this compound demonstrated significant improvements in memory tasks .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Ro4368554 has demonstrated significant effects on cognitive function in various animal models. Research indicates that it can reverse memory deficits induced by substances like scopolamine, which disrupts cholinergic signaling, and tryptophan depletion, which affects serotonergic pathways. In a study involving rats, this compound was administered at doses ranging from 1 mg/kg to 10 mg/kg, showing improvements in object recognition tasks and spatial memory assessments such as the Morris water maze .

Key Findings:

- Memory Deficits: this compound effectively reversed both cholinergic and serotonergic memory deficits, suggesting dual mechanisms of action .

- Brain Penetration: The compound exhibits excellent blood-brain barrier penetration (80-110%), facilitating its central nervous system effects .

- Dosing Efficacy: A minimum effective dose of 3 mg/kg was identified for cognitive enhancement in rat models .

Neuroprotection

Research has also explored the neuroprotective properties of this compound. It has been shown to mitigate cognitive decline associated with neurodegenerative conditions by promoting synaptic plasticity and enhancing neurotransmitter availability. This is particularly relevant for conditions like Alzheimer’s disease, where cholinergic signaling is compromised.

Case Studies:

- Alzheimer's Disease Models: In transgenic mouse models of Alzheimer's disease, this compound administration led to improvements in cognitive tasks and reduced amyloid plaque accumulation, indicating a potential role in disease modification .

- Schizophrenia Models: Studies have indicated that this compound can reverse prepulse inhibition deficits caused by amphetamine administration, suggesting its potential utility in treating cognitive symptoms associated with schizophrenia .

Sleep Regulation

Emerging studies have suggested that this compound may influence sleep patterns. Its antagonistic action on the 5-HT6 receptor is hypothesized to promote sleep by modulating serotonergic pathways involved in sleep regulation.

Experimental Insights:

- In rodent models, various doses of this compound were tested for their effects on sleep duration and quality, showing promising results that warrant further investigation into its use as a sleep aid .

Comparative Analysis of Effects

The following table summarizes the effects of this compound compared to other compounds targeting similar pathways:

| Compound | Mechanism | Cognitive Enhancement | Neuroprotection | Sleep Regulation |

|---|---|---|---|---|

| This compound | 5-HT6 Antagonist | Yes | Yes | Potentially |

| Metrifonate | AChE Inhibitor | Yes | Limited | No |

| SB271046 | 5-HT6 Antagonist | Yes | Yes | No |

Propiedades

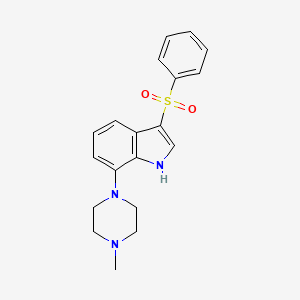

IUPAC Name |

3-(benzenesulfonyl)-7-(4-methylpiperazin-1-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-21-10-12-22(13-11-21)17-9-5-8-16-18(14-20-19(16)17)25(23,24)15-6-3-2-4-7-15/h2-9,14,20H,10-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPYPEADLGTXRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC3=C2NC=C3S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426085 | |

| Record name | Ro4368554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478082-99-4 | |

| Record name | Ro4368554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 478082-99-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ro4368554 interact with its target and what are the downstream effects?

A1: this compound binds selectively to the 5-HT6 receptor, blocking the action of serotonin at this site. [, , ] While the exact mechanisms underlying its pro-cognitive effects are still under investigation, research suggests that 5-HT6 receptor antagonism may enhance memory function by modulating neurotransmitter systems involved in learning and memory, such as the cholinergic and glutamatergic systems. []

Q2: What evidence suggests that this compound could be beneficial for age-related cognitive decline?

A2: Studies in aged rats have shown that chronic treatment with this compound leads to significant improvements in object recognition and social discrimination, indicating enhanced memory performance. [] Interestingly, these improvements were not associated with changes in plasticity-associated proteins like Ki-67 and PCNA, suggesting that this compound's effects might be mediated through alternative mechanisms beyond neurogenesis. []

Q3: Does this compound have any other potential therapeutic applications?

A3: Beyond its potential in cognitive enhancement, this compound has also been investigated for its role in sleep regulation. Studies have shown that administration of this compound can increase sleep duration and enhance slow-wave sleep in rats, indicating a potential role for 5-HT6 receptors in sleep-wake cycles. []

Q4: Are there any studies comparing this compound to other compounds?

A4: Research has explored the pharmacological profile of this compound within the context of drug discrimination paradigms. Studies show that unlike some antidepressants, such as mianserin, which fully substitute for a low dose of clozapine, this compound does not share similar discriminative stimulus properties. [] This finding suggests distinct pharmacological mechanisms of action between these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.